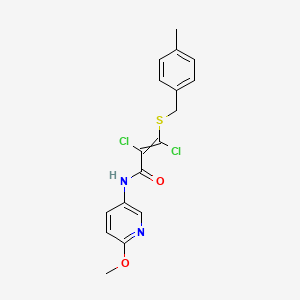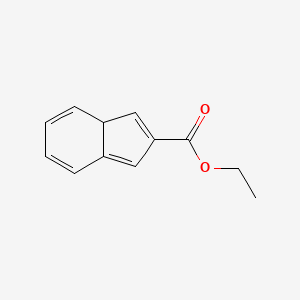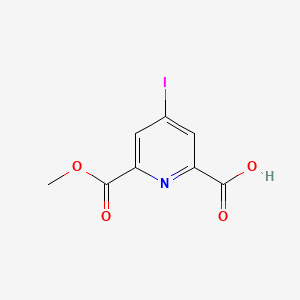
4-Iodo-6-(methoxycarbonyl)pyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Iodo-6-(methoxycarbonyl)pyridine-2-carboxylic acid is an organic compound with the molecular formula C8H6INO4 and a molecular weight of 307.04 g/mol . This compound is a derivative of pyridine, a basic heterocyclic organic compound. The presence of iodine and methoxycarbonyl groups in its structure makes it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-6-(methoxycarbonyl)pyridine-2-carboxylic acid typically involves the iodination of a pyridine derivative followed by esterification. One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 4-Iodo-6-(methoxycarbonyl)pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Nucleophiles: For substitution reactions.
Oxidizing and Reducing Agents: For oxidation and reduction reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce various substituted pyridine derivatives.
Scientific Research Applications
4-Iodo-6-(methoxycarbonyl)pyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Iodo-6-(methoxycarbonyl)pyridine-2-carboxylic acid depends on its specific application. In coupling reactions, the compound acts as a substrate that undergoes oxidative addition, transmetalation, and reductive elimination steps in the presence of a palladium catalyst . The molecular targets and pathways involved vary based on the reaction and the desired product.
Comparison with Similar Compounds
- 4-Iodo-pyridine-2-carboxylic acid
- 6-Iodo-pyridine-2-carboxylic acid
- 6-Iodo-pyridine-2-carboxylic acid methyl ester
- 4-Methoxy-pyridine-2-carboxylic acid
Comparison: 4-Iodo-6-(methoxycarbonyl)pyridine-2-carboxylic acid is unique due to the presence of both iodine and methoxycarbonyl groups, which provide distinct reactivity and functionalization options compared to its similar compounds . This uniqueness makes it a valuable intermediate in various synthetic applications.
Properties
Molecular Formula |
C8H6INO4 |
|---|---|
Molecular Weight |
307.04 g/mol |
IUPAC Name |
4-iodo-6-methoxycarbonylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H6INO4/c1-14-8(13)6-3-4(9)2-5(10-6)7(11)12/h2-3H,1H3,(H,11,12) |
InChI Key |
PYWZENMPMURDPB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=N1)C(=O)O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


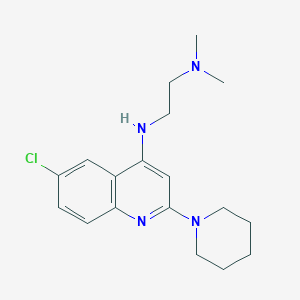
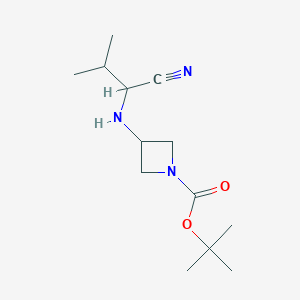
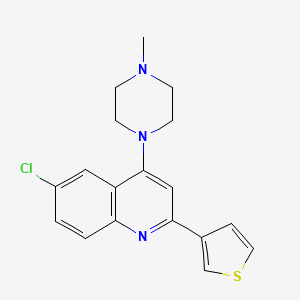
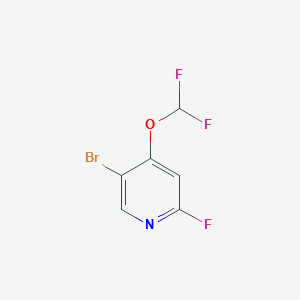
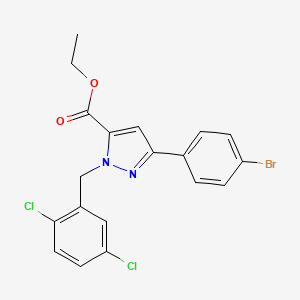
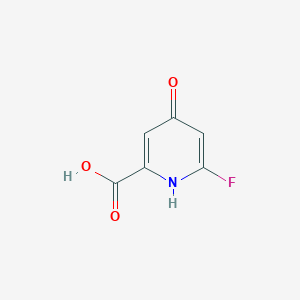
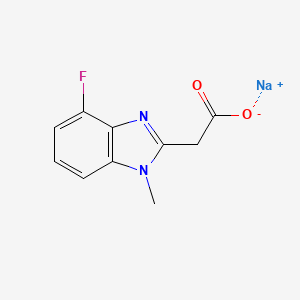
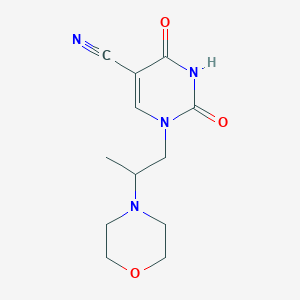
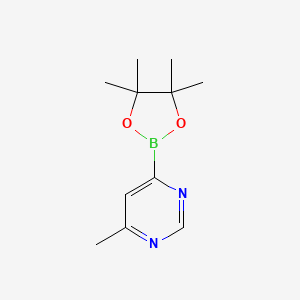
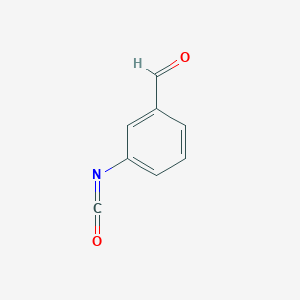

![1-Methyl-4-[4-methyl-5-(4-pyrimidinyl)-1,3-thiazol-2-yl]pyridinium iodide](/img/structure/B14862749.png)
